molecular formula C16H30O4Sr B13408808 strontium;2-ethylhexanoate

strontium;2-ethylhexanoate

Cat. No.: B13408808
M. Wt: 374.0 g/mol
InChI Key: DLWBHRIWCMOQKI-UHFFFAOYSA-L
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Description

Significance of Metal Carboxylates in Contemporary Chemical Science

Metal carboxylates, also known as metal soaps, are compounds in which a metal ion is bonded to the carboxylate anion of a carboxylic acid. pgmsmetal.com These compounds are formed by the reaction of a metal salt with a carboxylic acid, where the hydrogen atom of the acid is replaced by a metal. pgmsmetal.com The versatility of metal carboxylates is vast, with applications ranging from catalysis and corrosion inhibition to their use as stabilizers in plastics. pgmsmetal.com

In materials science, metal carboxylates are employed to create specialized coatings and lubricants. pgmsmetal.com They serve as crucial precursors for the synthesis of metal oxide nanomaterials through thermal decomposition. wisdomlib.org The properties of a metal carboxylate are significantly influenced by the nature of both the metal ion and the organic carboxylate, allowing for tailored functionalities. pgmsmetal.com

In the realm of catalysis, metal carboxylates facilitate a variety of chemical reactions by providing a stable yet reactive platform. pgmsmetal.com They are particularly important in polymerization processes, such as the ring-opening polymerization of cyclic esters and carbonates. oup.com Recent research has focused on developing more efficient synthetic routes and exploring novel catalytic applications for these compounds. pgmsmetal.comrsc.org

Overview of Organostrontium Compounds in Research and Development

Organostrontium compounds, which contain a direct bond between carbon and strontium, are a more specialized area of organometallic chemistry. While not as extensively studied as their organomagnesium counterparts (Grignard reagents), they hold unique potential. wikipedia.org The chemistry of organostrontium compounds is often compared to that of organoeuropium or organosamarium compounds due to similar ionic radii. wikipedia.org

Historically, the preparation of organostrontium compounds has been challenging due to their high reactivity. wikipedia.orgacs.org However, they have been identified as key intermediates in certain chemical reactions, such as Barbier-type reactions. wikipedia.orgwikipedia.org Much of the research in this area remains of academic interest, focusing on the synthesis, structure, and reactivity of these compounds. wikipedia.orguni.eduacs.org The use of bulky ligands has been shown to enhance the stability of organostrontium compounds. wikipedia.org

Historical Context of Strontium;2-Ethylhexanoate (B8288628) in Chemical Synthesis

The synthesis of metal 2-ethylhexanoates, including the strontium salt, has been explored through various methods. One common approach involves a ligand-exchange reaction between a metal salt, such as strontium acetate (B1210297), and 2-ethylhexanoic acid. researchgate.net Another method is the reaction of metallic strontium with 2-ethylhexanoic acid, often in the presence of an aliphatic alcohol as a solvent. google.com These synthetic routes are part of a broader effort to produce metal carboxylates with specific properties for various applications. researchgate.net

Scope of Research Applications for Strontium;2-Ethylhexanoate

This compound has emerged as a compound with a diverse range of applications in scientific research. It is recognized as a strontium source that is soluble in organic solvents, making it suitable for processes requiring non-aqueous conditions. americanelements.com

Key research applications include:

Catalysis: It is used as a catalyst, particularly in the production of polyvinyl chloride (PVC) to enhance thermal stability and color. ontosight.ai It also finds use in oxidation, hydrogenation, and polymerization reactions. americanelements.com In combination with other metal soaps, it has been studied for its effect on the curing of alkyd coatings. mdpi.com

Materials Science: this compound serves as a precursor for the preparation of advanced materials. For instance, it is a component in the photochemical deposition of amorphous quaternary Ba-Sr-Co-Fe oxide films, which have applications in water oxidation catalysis. rsc.org It is also used in the preparation of ferroelectric thin films. cymitquimica.com

Other Industrial Uses: The compound is utilized in the production of paints and coatings, lubricants, and as an adhesion promoter. americanelements.comontosight.ai It also has applications in metal refining and cleaning. chemicalbook.comfishersci.se

Properties of this compound

PropertyValueSource
Molecular Formula C16H30O4Sr ontosight.ainih.govchemicalbook.com
Molecular Weight ~374.03 - 383.88 g/mol ontosight.ainih.govscbt.com
Appearance White crystalline powder ontosight.ai
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; Insoluble in water. ontosight.aichemicalbook.comchemicalbook.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H30O4Sr

Molecular Weight

374.0 g/mol

IUPAC Name

strontium;2-ethylhexanoate

InChI

InChI=1S/2C8H16O2.Sr/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2

InChI Key

DLWBHRIWCMOQKI-UHFFFAOYSA-L

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sr+2]

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry of Strontium;2 Ethylhexanoate

Laboratory-Scale Synthesis Pathways

The preparation of strontium;2-ethylhexanoate (B8288628) can be achieved through several synthetic routes, each with distinct advantages and challenges. The choice of method often depends on the desired purity, scale, and the availability of starting materials.

Ligand Exchange Reactions in Strontium;2-Ethylhexanoate Preparation

Ligand exchange, a common and effective method for the synthesis of metal carboxylates, is widely employed for the preparation of this compound. This approach involves the reaction of a strontium salt with 2-ethylhexanoic acid, where the anion of the salt is displaced by the 2-ethylhexanoate ligand.

A prevalent method utilizes strontium acetate (B1210297) as the precursor. The reaction with 2-ethylhexanoic acid is typically driven to completion by heating the mixture, often under vacuum, to facilitate the removal of the acetic acid byproduct. This shift in equilibrium favors the formation of the more stable this compound.

Alternatively, strontium halides, such as strontium chloride, can be used. This metathesis reaction is also a viable pathway for the formation of the desired product. The general reaction parameters for these ligand exchange methods are summarized in the table below.

PrecursorReagentReaction ConditionsByproductDriving Force
Strontium Acetate2-Ethylhexanoic AcidHeating, often under vacuumAcetic AcidRemoval of volatile byproduct
Strontium Chloride2-Ethylhexanoic Acid-Hydrogen ChlorideFormation of a stable salt

Table 1: Reaction Parameters for Ligand Exchange Synthesis

Another approach involves the direct reaction of strontium hydroxide (B78521) or strontium oxide with 2-ethylhexanoic acid. These acid-base reactions are straightforward and yield water as the primary byproduct, which can be removed to drive the reaction forward.

Alternative Synthetic Routes for High-Purity this compound

For applications in electronics and other high-technology fields, the purity of the this compound precursor is paramount. While conventional methods are effective, alternative routes are explored to achieve higher purity and better control over the final product's properties. One such avenue is the use of strontium alkoxides as precursors. Although less common, the reaction of a strontium alkoxide with 2-ethylhexanoic acid can yield the desired carboxylate and the corresponding alcohol, which can be removed by distillation. This method can offer advantages in terms of purity, as the starting alkoxides can often be purified by distillation.

A summary of common synthetic precursors and their corresponding reaction types is provided below.

Strontium PrecursorReaction TypeCo-reagent
Strontium AcetateLigand Exchange2-Ethylhexanoic Acid
Strontium ChlorideMetathesis2-Ethylhexanoic Acid
Strontium HydroxideAcid-Base2-Ethylhexanoic Acid
Strontium OxideAcid-Base2-Ethylhexanoic Acid

Table 2: Synthetic Precursors for this compound

Precursor Design and Optimization for Solution Deposition Techniques

This compound is a key precursor in solution deposition techniques such as Metal-Organic Decomposition (MOD) and sol-gel for the fabrication of thin films of strontium-containing oxides. The design and optimization of the precursor solution are critical for achieving films with desired stoichiometry, morphology, and electronic properties.

Stoichiometric Control in Precursor Solution Formulation

Precise stoichiometric control of the precursor solution is fundamental to obtaining high-quality thin films. The concentration of this compound in the solution must be accurately determined and adjusted to match the desired stoichiometry of the final material, such as in the formation of strontium titanate (SrTiO₃) or barium strontium titanate (BST) thin films.

Commercial preparations of this compound are often supplied as solutions with a specified weight percentage of the active compound in a solvent, commonly 2-ethylhexanoic acid or an organic solvent like toluene. biosynth.comstrem.comfujifilm.comfishersci.comfishersci.pt For instance, a common formulation is a 40% solution of this compound in 2-ethylhexanoic acid, containing 8-12% strontium by weight. biosynth.comstrem.comfishersci.comfishersci.pt The excess 2-ethylhexanoic acid can play a role in stabilizing the solution and influencing the subsequent decomposition chemistry.

Solvent Selection and its Influence on Precursor Solution Stability

The choice of solvent is a critical factor that influences the stability, solubility, and ultimately the performance of the precursor solution. This compound is valued for its solubility in organic solvents, a key property for its use in non-aqueous solution deposition techniques. americanelements.com

The stability of the precursor solution, including its shelf-life and resistance to precipitation or gelation, is directly impacted by the solvent. While specific studies on the long-term stability of this compound in various solvents are not extensively detailed in the available literature, the general principles of coordination chemistry suggest that the solvent can interact with the strontium cation, influencing the aggregation state and reactivity of the precursor in solution. Non-polar organic solvents are often used to facilitate the removal of water during synthesis through azeotropic distillation. Toluene is a commonly used solvent for preparing solutions of this compound for deposition applications. fujifilm.com

Solution Chemistry of this compound Precursors

The behavior of this compound in solution is complex and plays a crucial role in the formation of the final material. The coordination environment of the strontium ion and the interactions between precursor molecules are influenced by the solvent, concentration, and the presence of other species.

Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for probing the coordination of the carboxylate group to the metal center. jetir.org In the solid state, the difference between the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate group can provide information about its coordination mode (e.g., monodentate, bidentate chelating, or bridging). uwaterloo.ca In solution, changes in these vibrational modes upon dissolution in different solvents could offer insights into solvent-precursor interactions and changes in the coordination sphere of the strontium ion. Analysis of precursor solutions using techniques like FTIR can help in understanding the chemical transformations that occur during the solution preparation and deposition process. researchgate.net

Complexation Dynamics in Solution-Based Processes

The behavior of this compound in solution is fundamental to its application as a precursor in materials synthesis. The coordination of the carboxylate group to the strontium ion is a key interaction that influences the compound's solubility and reactivity. In solution, metal carboxylates like this compound can exist in various states of aggregation, and understanding these dynamics is crucial for controlling reaction pathways.

Advanced analytical techniques are employed to investigate these complex behaviors. While specific NMR spectra for this compound are not commonly published, predictions can be made based on analyses of 2-ethylhexanoic acid and other metal 2-ethylhexanoate complexes. Such studies can reveal how the coordination to the strontium ion affects the chemical environment of the ligand. Furthermore, advanced NMR methods could provide detailed insights into the aggregation state of the complex in different solvents. Theoretical modeling and simulations are also valuable tools for understanding the hydration structure around the Sr²⁺ ion and the dynamics of water exchange, which are critical aspects of its solution chemistry.

The table below summarizes key analytical and theoretical methods used to study the complexation dynamics of metal carboxylates like this compound in solution.

Technique/Method Information Gained Relevance to this compound
Advanced NMR Spectroscopy Provides insights into the aggregation state of the complex in various solvents. Helps understand how molecules of the precursor interact with each other and the solvent, which affects reactivity.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups and probes the coordination environment of the strontium ion by analyzing the stretching vibrations of the carboxylate (COO⁻) group. Confirms the bonding between strontium and the 2-ethylhexanoate ligand, which is essential for precursor stability.
Theoretical Modeling (Ab Initio MD) Simulates the interaction with solvent molecules, the hydration structure around the Sr²⁺ ion, and the dynamics of water exchange. Predicts how the precursor will behave in a solution-based synthesis, aiding in the control of reaction mechanisms.

Role of this compound in Mixed-Metal Precursor Systems

This compound is a widely utilized precursor in materials science, particularly for the synthesis of complex, multi-element materials. researchgate.netnih.gov Its solubility in organic solvents and its ability to form stable solutions make it an excellent source of strontium for processes requiring homogeneous mixing of different metal components at the molecular level. americanelements.com This is a critical advantage in creating mixed-metal oxides with uniform composition and properties.

One of the primary applications is in sol-gel synthesis. researchgate.netresearchgate.nethsu.ac.ir In this method, this compound is often combined with other metal-organic precursors, such as metal alkoxides, to form a homogenous "sol." For instance, in the preparation of barium-strontium titanate (BST) films, this compound can be used alongside barium precursors and titanium alkoxides. researchgate.net The modification of precursor solutions with 2-ethylhexanoic acid can alter the molecular complexity, which in turn governs the microstructure and electrical properties of the final oxide layer. researchgate.net The sol-gel method allows for the synthesis of various strontium titanates, including SrTiO₃, Sr₂TiO₄, Sr₃Ti₂O₇, and Sr₄Ti₃O₁₀, by reacting a strontium source with a titanium alkoxide. rsc.org

This compound is also a key component in flame spray pyrolysis (FSP). This technique involves spraying a liquid precursor solution containing the desired metal compounds into a flame, where the precursors decompose and form nanoparticles. This compound has been successfully used with other metal 2-ethylhexanoates to produce heterometallic oxide nanoparticles, such as SrBi₄Ti₄O₁₅ (SBN). researchgate.net It has also been employed to create non-oxide nanoparticles; for example, high-purity strontium fluoride (B91410) (SrF₂) nanoparticles can be synthesized by mixing this compound with a fluorine source like hexafluorobenzene (B1203771) in the precursor solution. researchgate.net

The versatility of this compound as a precursor in mixed-metal systems is highlighted in the table below.

Synthesis Method Mixed-Metal System Example Resulting Material Role of this compound
Sol-Gel Strontium, Barium, Titanium researchgate.netBarium-Strontium Titanate (BST) FilmsProvides a soluble strontium source that can be intimately mixed with barium and titanium precursors to ensure compositional homogeneity. researchgate.net
Sol-Gel Strontium, Iron semanticscholar.orgStrontium Hexaferrite (SrFe₁₂O₁₉)Acts as the strontium precursor, combined with an iron source (e.g., iron nitrate) to produce magnetic nanoparticles.
Flame Spray Pyrolysis (FSP) Strontium, Bismuth, Titanium researchgate.netStrontium Bismuth Titanate (SBN) NanoparticlesServes as a liquid precursor that can be atomized and combusted with other metal 2-ethylhexanoates to form complex oxide nanoparticles. researchgate.net
Flame Spray Pyrolysis (FSP) Strontium, Fluorine Source researchgate.netStrontium Fluoride (SrF₂) NanoparticlesFunctions as a soluble strontium source that reacts with the fluorine precursor in the flame to yield non-oxide nanoparticles. researchgate.net
Co-precipitation/Calcination Strontium, Magnesium, Aluminum nih.govStrontium-modified Mg-Al Mixed Oxide CatalystsUsed as the precursor to introduce strontium onto Mg-Al layered double hydroxide structures, modifying the acidic and basic properties of the final catalyst. nih.gov

Applications of Strontium;2 Ethylhexanoate in Advanced Materials Science and Engineering

Fabrication of Functional Thin Films via Solution-Based Techniques

Solution-based techniques, such as the sol-gel method, offer significant advantages for the deposition of thin films, including excellent compositional control, large-area uniformity, and relatively low processing costs. Strontium;2-ethylhexanoate (B8288628) is a key component in the precursor solutions used for these methods, facilitating the formation of high-quality crystalline films with desirable electrical and optical properties.

Strontium Titanate (SrTiO₃) Thin Films Synthesis

Strontium titanate (SrTiO₃) is a perovskite oxide with a wide range of applications in microelectronics, owing to its high dielectric constant, low dielectric loss, and chemical stability. The sol-gel synthesis of SrTiO₃ thin films often involves the use of strontium precursors that can be readily dissolved and controllably reacted with a titanium source.

While specific modified sol-gel protocols detailing the use of strontium;2-ethylhexanoate for the synthesis of SrTiO₃ thin films are not extensively documented in the readily available literature, the general principles of using strontium carboxylates in sol-gel processes can be applied. Typically, a stable precursor solution is prepared by dissolving the strontium salt and a titanium alkoxide, such as titanium isopropoxide, in a common solvent or a mixture of solvents.

A general approach involves the following steps:

Precursor Solution Preparation: this compound is dissolved in a suitable organic solvent, such as 2-methoxyethanol (B45455) or acetic acid. In a separate container, titanium isopropoxide is stabilized by a chelating agent like acetylacetone (B45752) and dissolved in a compatible solvent.

Mixing and Hydrolysis: The strontium and titanium solutions are then mixed in the desired stoichiometric ratio. The hydrolysis and condensation reactions, which lead to the formation of the sol, are initiated by the controlled addition of water, often in a mixture with the solvent.

Film Deposition: The resulting sol is deposited onto a substrate using techniques like spin-coating or dip-coating to achieve a uniform thin layer.

Drying and Pyrolysis: The coated substrate is subjected to a low-temperature heat treatment to evaporate the solvent and decompose the organic components of the precursors.

Annealing: A final high-temperature annealing step is performed to crystallize the amorphous film into the desired perovskite SrTiO₃ phase.

It is important to note that precursors such as strontium acetate (B1210297) and strontium carbonate are more commonly cited in the literature for the sol-gel synthesis of SrTiO₃. orientjchem.orgnih.govresearchgate.net

The annealing process is a critical step that significantly influences the final properties of the SrTiO₃ thin films. The temperature and duration of the annealing treatment determine the degree of crystallinity, grain size, and surface morphology of the film.

Generally, as the annealing temperature is increased, the crystallinity of the SrTiO₃ films improves, and the grain size increases. For instance, in sol-gel processed SrTiO₃ films using strontium acetate, amorphous films are typically obtained at lower temperatures, and the perovskite phase begins to crystallize at temperatures above 600°C. nih.gov Rapid thermal annealing (RTA) is a technique that can be used to achieve crystallization in a short period. nih.gov

The morphology of the films is also heavily dependent on the annealing conditions. Higher annealing temperatures can lead to changes in the surface topography. The table below summarizes the general effects of annealing temperature on the properties of sol-gel derived SrTiO₃ thin films, based on studies using other strontium precursors which are expected to show similar trends for films derived from this compound.

Annealing Temperature (°C)CrystallinityAverage Grain SizeSurface Morphology
< 500Amorphous-Smooth
550 - 650PolycrystallineIncreases with temperatureGrain growth becomes evident
> 700Highly CrystallineContinues to increaseCan lead to rougher surfaces

This table presents a generalized trend based on sol-gel synthesis of SrTiO₃ and may vary depending on the specific precursor and processing conditions. nih.govresearchgate.net

Barium Strontium Titanate (BST) Thin Films Synthesis

Barium strontium titanate (BaₓSr₁₋ₓTiO₃ or BST) is a solid solution of barium titanate (BaTiO₃) and strontium titanate (SrTiO₃). By adjusting the Ba/Sr ratio, the dielectric properties and Curie temperature of the material can be tuned, making it highly attractive for applications such as tunable microwave devices and dynamic random-access memories (DRAMs). uci.edu

The sol-gel synthesis of BST thin films requires a homogeneous precursor solution containing both barium and strontium sources. The use of barium 2-ethylhexanoate and this compound offers a compatible precursor system due to their similar chemical nature.

A typical modified sol-gel process for BST film deposition involves dissolving stoichiometric amounts of barium 2-ethylhexanoate and this compound along with a titanium alkoxide, such as titanium isopropoxide, in a suitable solvent system like 2-methoxyethanol. jicce.org The stability of the precursor solution is crucial to prevent precipitation and ensure a uniform distribution of the metallic components in the final film. Additives like ethylene (B1197577) glycol can be used to improve the stability of the solution. jicce.org The concentration of the precursor solution and the spin-coating parameters are carefully controlled to achieve the desired film thickness.

The structural evolution of BST films from the amorphous gel to the crystalline perovskite phase during annealing is a complex process that has been investigated using techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM).

Upon heating, the as-deposited amorphous film undergoes several transformations. Initially, at lower temperatures (around 350°C), the organic components are removed through pyrolysis. uci.edu As the temperature increases, an intermediate carbonate phase, such as BaₓSr₁₋ₓTiO₂(CO₃), can form. uci.edu This carbonate phase is believed to inhibit the direct crystallization of the perovskite phase. The decomposition of this intermediate phase at higher temperatures (around 600°C) is followed by the crystallization of the desired cubic or tetragonal BST perovskite structure. uci.edu

The final grain size and lattice parameters of the BST film are influenced by the annealing temperature and the Ba/Sr ratio. The table below presents data on the structural evolution of BaₓSr₁₋ₓTiO₃ thin films annealed at 700°C, synthesized using a sol-gel method with alkoxide precursors, which provides insight into the expected trends for films derived from 2-ethylhexanoate precursors.

Ba/Sr Ratio (x)Average Grain Size (nm)Lattice Parameter (Å)
1.00 (BaTiO₃)~254.012
0.75~304.001
0.50~403.975
0.25~503.948
0.00 (SrTiO₃)~603.918

Data adapted from a study on sol-gel derived BaₓSr₁₋ₓTiO₃ thin films. uci.edu The grain size and lattice parameter can vary based on specific processing conditions.

The linear decrease in the lattice parameter with increasing strontium content is consistent with Vegard's law and reflects the smaller ionic radius of Sr²⁺ compared to Ba²⁺. The increase in average grain size with higher strontium content may be attributed to differences in nucleation and growth kinetics. uci.edu

Strontium Bismuth Tantalate (SrBi2Ta2O9) Ferroelectric Thin Films

Strontium Bismuth Tantalate (SBT) is a layered perovskite material known for its excellent ferroelectric properties, including high fatigue endurance and low leakage currents, making it a prime candidate for non-volatile memory applications. This compound is a key precursor for introducing strontium into the SBT structure via solution deposition methods.

Metalorganic Solution Deposition (MOSD) is a widely used technique for producing high-quality SBT thin films. This method involves the synthesis of a precursor solution containing the desired metal cations in stoichiometric ratios, which is then deposited onto a substrate, typically by spin-coating. This compound is used alongside bismuth and tantalum precursors, often other 2-ethylhexanoate or alkoxide compounds, dissolved in a common solvent like xylene or n-octane.

The process involves several key steps:

Precursor Solution Preparation: Stoichiometric amounts of this compound, bismuth(III) 2-ethylhexanoate, and tantalum(V) ethoxide are dissolved in a suitable organic solvent. The stability and rheology of this solution are critical for achieving uniform film thickness.

Deposition: The solution is applied to a substrate, such as Pt/Ti/SiO2/Si, using spin-coating. The spinning speed and solution viscosity are controlled to achieve the desired film thickness, often below 100 nm.

Thermal Treatment: The coated substrate undergoes a series of heat treatments. A low-temperature pyrolysis step (typically 200-400°C) is first used to remove the organic ligands. This is followed by a high-temperature annealing or crystallization step (typically 650-800°C) in an oxygen atmosphere to form the desired layered perovskite crystal structure of SBT.

This MOSD approach allows for precise control over the film's stoichiometry and homogeneity, which are crucial for its final ferroelectric performance.

The ferroelectric properties of SBT thin films are highly sensitive to the processing conditions during and after deposition. This compound plays a role in the initial film formation, but the subsequent thermal processing is what ultimately defines the material's characteristics.

Annealing Temperature: The crystallization temperature significantly affects the grain size and orientation of the SBT film. Higher annealing temperatures generally lead to better crystallinity and larger grain sizes, which can enhance the remanent polarization (P_r). However, excessively high temperatures can lead to problems like bismuth volatility, causing non-stoichiometry and degradation of properties.

Stoichiometry: Precise control of the strontium, bismuth, and tantalum ratios in the precursor solution is essential. A slight excess of bismuth is often used to compensate for its volatility during annealing. Variations in the Sr/Bi/Ta ratio can lead to the formation of non-ferroelectric secondary phases, which degrade the film's performance.

Film Thickness: As film thickness decreases, the coercive field (E_c) tends to increase. For ultrathin films (e.g., ~36 nm), coercive fields can be around 226 kV/cm with a remanent polarization of approximately 7.4 µC/cm².

The following table summarizes typical ferroelectric properties of SBT films synthesized using MOSD under different conditions.

Processing ParameterFilm Thickness (nm)Annealing Temp. (°C)Remanent Polarization (2P_r) (µC/cm²)Coercive Field (E_c) (kV/cm)
Condition A 140750~24~75
Condition B (Ultrathin) 36700~14.8~226
Condition C (Ba/Zr co-substituted) 15075010.26Not Specified

This table is generated based on representative data from research findings and illustrates the impact of processing variables.

Amorphous Metal Oxide Film Development

Beyond crystalline materials, this compound is also a valuable precursor for creating amorphous metal oxide films, which are of interest for applications in catalysis and electronics. jst.go.jp Photochemical deposition is a key technique in this area.

Photochemical Metal-Organic Deposition (PMOD) is a low-temperature method for producing amorphous metal oxide films. jst.go.jp This technique avoids the high-temperature annealing required for crystalline materials, making it compatible with temperature-sensitive substrates like polymers. jst.go.jp

The process begins with a precursor film, typically spin-cast from a solution of this compound and other metal 2-ethylhexanoates. jst.go.jp This film is then exposed to deep-ultraviolet (UV) light (e.g., from a 185/254 nm mercury lamp) at room temperature. The UV radiation provides the energy to break the metal-organic bonds, driving off the organic ligands and inducing the condensation and densification of a metal oxide network. jst.go.jp This method allows for the creation of homogeneous, amorphous mixed-metal oxide films whose composition can be precisely controlled by the precursor solution. jst.go.jp

The transformation from a metal-organic precursor film to an amorphous metal oxide layer can be monitored in-situ using techniques like Fourier Transform Infrared (FTIR) Spectroscopy. jst.go.jp FTIR spectroscopy tracks the vibrational modes of chemical bonds within the material. photometrics.net

During the photodecomposition of a this compound-containing film, the following changes in the FTIR spectrum are typically observed:

Initial State: The spectrum of the as-deposited film is dominated by the absorption bands of the 2-ethylhexanoate ligand. Key features include strong peaks corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) coordinated to the strontium ion, as well as numerous peaks from the C-H stretching and bending modes of the ethyl and hexyl chains.

During UV Exposure: As the film is irradiated with UV light, the intensity of the characteristic C-H and COO⁻ peaks progressively decreases. This indicates the breaking of the metal-ligand bond and the decomposition and volatilization of the organic components. mdpi.com

Final State: In the fully converted film, the organic ligand peaks are absent. Concurrently, a broad absorption band appears at lower wavenumbers, which is characteristic of the metal-oxygen (Sr-O) stretching vibrations in an amorphous oxide network.

By monitoring these spectral changes, researchers can study the kinetics of the photodecomposition reaction and optimize exposure times to ensure complete conversion of the precursor into a pure amorphous oxide film. jst.go.jp

Synthesis of Phosphor Materials

This compound also serves as a high-purity strontium source for the synthesis of various doped strontium-based phosphor materials. These materials are crucial for applications in solid-state lighting, such as white light-emitting diodes (LEDs).

Different synthesis routes can be employed, where the clean decomposition of the 2-ethylhexanoate ligand is advantageous. Examples of strontium-based phosphors include:

Sr₂Si₅N₈:Eu²⁺: This red-emitting phosphor is essential for creating warm-white LEDs with a high color rendering index. In its synthesis via a carbothermal reduction and nitridation method, this compound can be used as the strontium source. The organic component acts as a reducing agent during the high-temperature reaction with silicon nitride and europium oxide precursors under a nitrogen/hydrogen atmosphere.

SrWO₄:Dy³⁺, Sm³⁺: Strontium tungstate (B81510) phosphors can be doped with rare-earth ions like Dysprosium (Dy³⁺) and Samarium (Sm³⁺) to produce yellow and red light, respectively. These can be synthesized at room temperature via a co-precipitation method, where an aqueous solution containing the strontium precursor is mixed with a tungstate solution and the dopant ions.

SrAl₂O₄:Eu²⁺, Dy³⁺: This is a well-known long-persistence phosphor that emits green light. It can be prepared through various methods, including solid-state reactions and sol-gel techniques, where this compound provides the strontium component that is reacted with an aluminum source (like aluminum oxide) and the rare-earth dopants at high temperatures.

The use of this compound allows for intimate mixing of the constituent elements at a molecular level in solution-based methods, leading to higher homogeneity and potentially improved luminescence efficiency in the final phosphor product.

Strontium Europium Aluminate (Sr2EuAlO5) Powder Synthesis

While this compound is a known precursor for various strontium-containing functional materials, its specific application in the synthesis of Strontium Europium Aluminate (Sr2EuAlO5) is not extensively detailed in publicly available research. However, based on its established use in the synthesis of other complex oxides, a general methodology can be outlined. In a typical sol-gel or co-precipitation synthesis, this compound would be dissolved in an appropriate organic solvent along with precursors for aluminum and europium, such as aluminum isopropoxide and europium (III) chloride. The solution would then undergo hydrolysis and condensation to form a gel, which is subsequently dried and calcined at high temperatures to yield the final Sr2EuAlO5 powder. The 2-ethylhexanoate ligand is designed to facilitate a controlled decomposition, which is critical for achieving the desired stoichiometry and phase purity of the final phosphor material .

Precursor Pyrolysis and Annealing Effects on Optical Emission

The pyrolysis of the precursor gel and subsequent annealing are critical steps that significantly influence the optical properties of the resulting phosphor. The thermal decomposition of this compound leads to the formation of strontium oxide, a key constituent of the final material . The temperature and atmosphere of the annealing process determine the crystallinity, particle size, and defect concentration in the host lattice, all of which have a profound impact on the luminescence efficiency and emission spectrum of the europium-doped phosphor.

For instance, in the synthesis of strontium titanate thin films from a this compound precursor, annealing at higher temperatures was found to increase the grain size and improve crystallinity epjap.org. A similar trend would be expected in the synthesis of Sr2EuAlO5. The table below illustrates the typical effects of annealing temperature on the properties of materials synthesized using this compound as a precursor.

Annealing Temperature (°C)Effect on CrystallinityEffect on Grain SizeImpact on Optical Properties
Low (e.g., 450°C)Amorphous or poorly crystallineSmall (e.g., ~26 nm)Broad emission spectra, lower luminescence intensity
Medium (e.g., 550°C)PolycrystallineLarger (e.g., ~35 nm)Sharper emission peaks, increased luminescence intensity
High (e.g., >700°C)Highly crystallineSignificant grain growthOptimized luminescence, potential for quenching at very high temperatures

Role as a Precursor in Nanomaterial Synthesis

This compound is a valuable precursor for the fabrication of strontium-containing nanomaterials, including nanoparticles and nanostructured thin films. Its organic-soluble nature allows for its use in various solution-based synthesis routes.

Integration of this compound in Nanoparticle Formation

In the formation of strontium-containing nanoparticles, this compound serves as the strontium source in methods like sol-gel processing and metal-organic decomposition researchgate.netresearchgate.net. For example, in the synthesis of barium strontium titanate (BST) nanoparticles, this compound is used alongside barium 2-ethylhexanoate and a titanium precursor researchgate.networldscientific.comresearchgate.net. The precursors are dissolved in a common solvent and then subjected to a chemical reaction (e.g., hydrolysis) or thermal treatment to induce the nucleation and growth of nanoparticles. The 2-ethylhexanoate ligand plays a crucial role in controlling the reaction kinetics and preventing uncontrolled precipitation, thereby enabling the formation of nanoparticles with a narrow size distribution.

Controlled Growth and Morphology of Strontium-Containing Nanostructures

The ability to control the growth and morphology of nanostructures is paramount for tailoring their properties for specific applications. When using this compound as a precursor, several parameters can be adjusted to influence the final morphology of the strontium-containing nanostructures.

Key parameters for controlling the morphology of nanostructures synthesized from this compound are summarized in the table below.

ParameterInfluence on Nanostructure Morphology
Precursor ConcentrationAffects the nucleation rate and final particle size. Higher concentrations can lead to larger particles or agglomeration.
Solvent SystemThe polarity and viscosity of the solvent can influence the solubility of the precursor and the diffusion of reactants, thereby affecting the growth rate and shape of the nanoparticles.
Reaction TemperatureControls the rate of precursor decomposition and monomer formation, which in turn dictates the kinetics of nanoparticle nucleation and growth.
Annealing ConditionsPost-synthesis annealing temperature and duration are critical for controlling the crystallinity, phase purity, and grain size of the nanostructures epjap.org.
Additives/SurfactantsThe presence of capping agents or surfactants can direct the growth of specific crystal facets, leading to the formation of anisotropic nanostructures such as nanorods or nanowires.

By carefully manipulating these parameters, researchers can achieve precise control over the size, shape, and crystallinity of strontium-containing nanostructures, enabling the development of advanced materials with tailored functionalities.

Catalytic Applications and Mechanistic Investigations of Strontium;2 Ethylhexanoate

Catalysis in Organic Reactions

Strontium;2-ethylhexanoate (B8288628), a metal carboxylate, demonstrates catalytic activity in various organic reactions, primarily leveraging the Lewis acidic nature of the strontium cation and its solubility in organic media. Its applications range from facilitating oxidation reactions, particularly in the coatings industry, to potential roles in other significant organic transformations.

Strontium;2-ethylhexanoate is well-recognized in the coatings industry as a "drier" or "siccative," an additive that accelerates the curing of paints and varnishes. This process, known as oxidative curing, is a complex metal-catalyzed autoxidation where the catalyst promotes the reaction of unsaturated fatty acid chains in drying oils with atmospheric oxygen, leading to a cross-linked, solid polymer network.

The primary function in this context is a specialized application of catalytic oxidation. The mechanism is believed to involve the formation of intermediate adducts with the reactants. These intermediates can then decompose to generate free radicals, which initiate and propagate the polymerization and cross-linking of the fatty acids, thus accelerating the drying process.

Beyond its role as a siccative, research indicates that strontium can be used to enhance the activity of other primary oxidation catalysts. While strontium itself is not the most active oxidation catalyst compared to metals like cobalt or manganese, its inclusion in catalyst mixtures can modulate reaction rates and final film properties. Computational studies, particularly using Density Functional Theory (DFT), are employed to model the catalytic pathways. These models help elucidate the role of the strontium complex in the catalytic cycle by mapping the potential energy surface and identifying transition states and intermediates.

Table 1: Role of this compound in Oxidation

ApplicationRole of this compoundMechanism Highlights
Paint and Varnish Curing Primary siccative or co-drierAccelerates oxidative cross-linking of unsaturated fatty acids.
Catalyst Systems Enhances activity of primary oxidation catalystsModulates reaction rates and properties of the final product.
Mechanistic Function Catalyst and radical initiator precursorForms intermediate adducts that decompose to generate reaction-initiating free radicals.

While metal carboxylates as a class are noted for their use in hydrogenation reactions, the specific application of this compound as a primary catalyst in these processes is not extensively documented in the reviewed literature. Hydrogenation reactions typically involve the addition of hydrogen across double or triple bonds and are crucial in both laboratory and industrial synthesis. These reactions generally require a metal catalyst, which can be either heterogeneous (e.g., palladium on carbon) or homogeneous (e.g., Wilkinson's catalyst).

The general role of metal carboxylates in such systems often involves serving as a soluble precursor for the active catalytic species. For instance, in Ziegler-type hydrogenation systems, which are important for processes like the selective hydrogenation of styrenic block copolymers, carboxylates of metals like nickel, such as Ni(2-ethylhexanoate)₂, are used in combination with alkylaluminum co-catalysts. It is plausible that this compound could serve a similar function as a precursor or a modifier in multi-metallic catalytic systems, although specific examples are not prominent.

The oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid is a significant industrial process. Research has demonstrated the effectiveness of other metal 2-ethylhexanoate salts in catalyzing this specific transformation. For example, a high yield of 97–98% for 2-ethylhexanoic acid was achieved when the oxidation of 2-ethylhexanal was carried out using oxygen in the presence of Mn(II) 2-ethylhexanoate and sodium 2-ethylhexanoate. Similarly, Mn(II) 2-ethylhexanoate used as a standalone catalyst resulted in an 80% yield of the desired acid.

Although direct studies focusing on this compound for this particular reaction were not found in the provided search results, the efficacy of analogous metal carboxylates suggests a potential catalytic role for the strontium compound. The mechanism for such reactions typically involves the metal catalyst facilitating the formation of a peracid from the aldehyde, which then continues to generate the final carboxylic acid product.

Table 2: Catalytic Performance of Metal 2-Ethylhexanoates in 2-Ethylhexanal Oxidation

Catalyst SystemOxidantYield of 2-Ethylhexanoic AcidReference
Mn(II) 2-ethylhexanoate & Sodium 2-ethylhexanoateOxygen97–98%
Mn(II) 2-ethylhexanoateOxygen80%
Mn(II) acetate (B1210297)Oxygen83%

Polymerization Catalysis and Initiator Systems

This compound is a relevant compound in the field of polymerization, particularly for the synthesis of biodegradable polyesters through ring-opening polymerization.

The ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide is a primary method for producing biodegradable polymers such as poly(ε-caprolactone) (PCL) and polylactide (PLA). Metal carboxylates, including this compound, are utilized as catalysts or initiators in these polymerizations. The performance of these catalysts is often compared to the industrially prevalent tin(II) 2-ethylhexanoate (Sn(Oct)₂), which is known for its high reaction rates and ability to produce high molecular weight polymers.

The generally accepted pathway for the ROP of cyclic esters catalyzed by metal carboxylates like this compound is the coordination-insertion mechanism. This multi-step process allows for controlled polymerization, leading to polymers with predictable molecular weights and defined end-groups.

The key steps of the coordination-insertion mechanism are as follows:

Initiator Formation : The process is typically initiated by a metal alkoxide species. This active initiator can be formed in situ through the reaction of the this compound catalyst with an alcohol (R-OH), which is often added as a co-initiator. In this exchange, a 2-ethylhexanoate ligand is replaced by an alkoxide group.

Monomer Coordination : The cyclic ester monomer (e.g., lactide or ε-caprolactone) coordinates to the electropositive strontium metal center. This coordination, which occurs at the carbonyl oxygen of the ester, activates the monomer by making the carbonyl carbon more electrophilic.

Nucleophilic Attack (Insertion) : The alkoxide group attached to the strontium center then performs a nucleophilic attack on the activated carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond in the cyclic ester ring, effectively opening the ring.

Propagation : The ring-opened monomer is now inserted into the metal-alkoxide bond, elongating the polymer chain and regenerating the metal alkoxide end-group. This new, longer alkoxide can then coordinate with and attack another monomer molecule, repeating the process and propagating the polymer chain.

This mechanism provides a controlled, living-type polymerization, where the polymer chains grow linearly from the initiator, and side reactions like transesterification can be minimized under appropriate conditions.

Ring-Opening Polymerization (ROP) of Cyclic Esters

Comparison with Other Metal Carboxylate Initiators

In the field of Ring-Opening Polymerization (ROP), particularly for cyclic esters like ε-caprolactone, various metal carboxylates are employed as effective initiators. The performance of this compound can be contextualized by comparing it with other widely studied metal carboxylate systems, such as those based on tin, zinc, and other alkaline earth metals. The choice of the metal center significantly influences the initiator's activity, the polymerization rate, and the characteristics of the resulting polymer.

Strontium-based initiators, in general, have demonstrated high activity in the ROP of lactones. For instance, strontium isopropoxide is a highly active catalyst/initiator for the ROP of lactide, proceeding rapidly even at room temperature and yielding polyesters with excellent end-group fidelity researchgate.net. While this compound is a carboxylate and not an alkoxide, the high Lewis acidity and appropriate ionic radius of the strontium ion are key factors contributing to its catalytic potential.

In comparison, tin(II) 2-ethylhexanoate, often referred to as tin(II) octoate or Sn(Oct)₂, is one of the most common and industrially relevant catalysts for the ROP of cyclic esters nih.gov. It is known for providing high polymerization rates and producing high molecular weight polymers nih.gov. However, concerns regarding the potential toxicity of residual tin in the final polymer, especially for biomedical applications, have driven research into alternatives. Strontium is considered more biocompatible, with studies suggesting it can be beneficial for bone regeneration, making strontium-based initiators like this compound a promising alternative for medical-grade polyesters researchgate.net.

The reactivity of metal carboxylates in ROP is also influenced by the nature of the carboxylate ligand and the presence of co-initiators like alcohols. For tin carboxylates, structure-reactivity relationships show that non-cyclic initiators are generally more reactive, and electron-withdrawing substituents can enhance this reactivity researchgate.net. It is often the in situ formed metal alkoxide, resulting from a reaction between the metal carboxylate and an alcohol, that acts as the true initiating species via a coordination-insertion mechanism nih.gov. The performance of this compound would similarly depend on reaction conditions, such as temperature and the presence of hydroxyl-containing co-initiators.

Below is a comparative table summarizing the general characteristics of different metal initiators used in ROP.

Table 1: Comparison of Metal Initiators in Ring-Opening Polymerization

Initiator Type Common Examples Typical Activity Control over Polymer Properties Biocompatibility Profile
Strontium-Based Strontium Isopropoxide, this compound High Good to Excellent Generally considered favorable
Tin-Based Tin(II) 2-ethylhexanoate (Sn(Oct)₂) Very High Good, but can broaden MWD at high temps Concerns over metal residuals
Zinc-Based Zinc Lactate, Zinc 2-ethylhexanoate Moderate to High Good Generally considered favorable
Aluminum-Based Aluminum Isopropoxide High Excellent Generally considered favorable

| Magnesium-Based | Magnesium 2-ethylhexanoate | Moderate | Good | Favorable |

Atom Transfer Radical Polymerization (ATRP) Modifications

This compound also finds potential application in modifying Atom Transfer Radical Polymerization (ATRP) systems. Its primary role in this context is not as a direct initiator but as a component within advanced ATRP techniques like Activators Generated by Electron Transfer (AGET) or Activators Regenerated by Electron Transfer (ARGET) ATRP. These methods were developed to reduce the required concentration of the transition metal catalyst, making the process more environmentally friendly and suitable for producing materials with minimal metal contamination.

Exploration of Reducing Agent Functionality in ATRP Systems

In AGET and ARGET ATRP, the polymerization is initiated using a stable, higher-oxidation-state metal complex (e.g., Cu(II)Br₂) and an alkyl halide initiator cmu.edu. A reducing agent is then added to the system to generate the lower-oxidation-state activator (e.g., Cu(I)Br) in situ cmu.edunih.gov. This process allows for the use of air-stable catalyst precursors and significantly lowers the total amount of copper required, often to parts-per-million (ppm) levels osti.gov.

Metal carboxylates, particularly tin(II) 2-ethylhexanoate (Sn(EH)₂), are among the most effective reducing agents for this purpose cmu.eduosti.gov. This compound is an analogous compound that can theoretically perform the same function. The reducing agent's role is to continuously regenerate the Cu(I) activator from the Cu(II) deactivator that forms during the polymerization's main equilibrium and through any termination reactions osti.gov. This regeneration maintains the dynamic equilibrium between active (propagating radicals) and dormant species, which is the hallmark of a controlled polymerization cmu.edu.

The efficacy of the reducing agent is critical. A strong reducing agent like ascorbic acid can lead to a very fast conversion of Cu(II) to Cu(I), resulting in a rapid polymerization rate nih.gov. In contrast, a milder reducing agent, such as tin(II) 2-ethylhexanoate, maintains a lower concentration of the Cu(I) activator, leading to a more moderate and potentially more controlled reaction rate nih.gov. The electrochemical potential of the strontium(II)/strontium(0) couple suggests that strontium metal could be a reducing agent, but the strontium in this compound is already in its stable +2 oxidation state and thus does not function as a reducing agent itself in the same way Sn(II) does (which is oxidized to Sn(IV)). However, in some specialized ATRP systems, metal carboxylates can play a role in the catalytic cycle through other mechanisms, though the primary role in ARGET ATRP is fulfilled by compounds capable of electron donation, like Sn(EH)₂. For this compound to function in this capacity, it would need to be part of a more complex redox system. The common and well-documented examples for this role remain compounds like Sn(EH)₂ or ascorbic acid cmu.eduwikipedia.org.

Control over Polymer Dispersity and Molecular Weight Distribution

The level of control in an ATRP system is quantified by the polymer's dispersity (Đ), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) ethz.ch. A value of Đ close to 1.0 indicates a narrow molecular weight distribution and a well-controlled polymerization, where all polymer chains grow at a similar rate cmu.edu.

In ARGET ATRP, the concentration and type of reducing agent directly impact this control acs.org. The reducing agent modulates the ratio of the activator (e.g., Cu(I)) to the deactivator (e.g., Cu(II)). A well-maintained balance ensures that the concentration of propagating radicals is kept low, minimizing termination reactions and thus leading to low dispersity cmu.edu. The use of a reducing agent like tin(II) 2-ethylhexanoate in ARGET ATRP allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions (Đ < 1.2) even with catalyst concentrations as low as 10 ppm osti.gov.

By precisely controlling the rate at which the activator is regenerated, the polymerization kinetics can be fine-tuned. This control is essential for achieving high monomer conversions while maintaining the "living" character of the polymer chains, which allows for the synthesis of more complex architectures like block copolymers rsc.org. The choice of this compound as part of the catalytic system would be predicated on its ability to facilitate a steady and appropriate rate of activator regeneration, thereby ensuring the production of polymers with low dispersity.

The following table presents typical data from an ARGET ATRP system, illustrating how the presence of a reducing agent allows for controlled polymerization with very low catalyst concentrations.

Table 2: Representative Data from ARGET ATRP of Methyl Methacrylate (MMA)

[MMA]:[Initiator]:[Cu(II)Br₂]:[Ligand]:[Reducing Agent] Time (h) Conversion (%) Mₙ (theoretical) Mₙ (experimental) Đ (Mₙ/Mₙ)
200:1:0.01:0.01:0.1 (Sn(EH)₂) 4 85 17,000 17,500 1.15
200:1:0.01:0.01:0.1 (Sn(EH)₂) 8 95 19,000 19,200 1.18
500:1:0.05:0.05:0.5 (Sn(EH)₂) 6 92 46,000 45,100 1.21
1000:1:0.01:0.1:0.1 (Sn(EH)₂) 12 88 88,000 85,900 1.25

Data is illustrative and based on typical results found in ARGET ATRP literature. osti.govosti.gov

Potential Applications As Performance Additives

Adhesion Promotion Mechanisms in Coatings and Composites

Strontium 2-ethylhexanoate (B8288628) is classified among ethylhexanoates that serve as adhesion promoters. Adhesion promoters are crucial additives that enhance the bond between a coating and a substrate, preventing delamination, peeling, or blistering. The fundamental role of such an additive is to create a strong and durable interface.

The mechanism of adhesion promotion by organometallic compounds like strontium 2-ethylhexanoate often involves a multi-faceted interaction at the substrate-coating interface. These mechanisms can be broadly categorized as:

Interfacial Chemical Bonding: The strontium salt can form chemical bonds with both the substrate and the polymer binder of the coating. For instance, on a metal surface, the strontium carboxylate can interact with metal oxides or hydroxyl groups, while the organic ethylhexanoate portion can entangle with or react into the polymer matrix of the coating.

Improved Wetting and Surface Energy Modification: Adhesion promoters can lower the interfacial tension between the liquid coating and the substrate. This improved wetting allows the coating to spread more effectively, creating a larger contact area and facilitating stronger physical adhesion forces, such as van der Waals forces.

Formation of a Bridging Layer: The additive can form a distinct layer at the interface that has an affinity for both the inorganic substrate and the organic coating, effectively acting as a molecular bridge to couple the two dissimilar materials. Organofunctional silanes and zirconates operate on a similar principle, where one part of the molecule bonds to the inorganic surface and the other part is compatible with the organic resin.

These actions are critical for ensuring the long-term durability and protective qualities of coatings on challenging surfaces like metals, plastics, and composites.

Drier Functionality in Paint and Coating Systems

In the paint and coatings industry, strontium 2-ethylhexanoate functions as a drier, also known as a siccative. Driers are organometallic compounds that catalyze or accelerate the transformation of a liquid paint film into a solid, hard state. This process, for many coatings like alkyd resins, occurs through oxidative cross-linking, often referred to as autoxidation. Strontium is specifically categorized as an auxiliary or "through" drier.

The primary function of a through drier like strontium is to ensure that the coating dries uniformly throughout the entire film thickness. Without through driers, active surface driers (like cobalt) would quickly form a skin on the top layer, trapping solvent and un-cured resin underneath. This would lead to defects like wrinkling and a soft, under-cured film. Strontium promotes polymerization and increases the hardness of the final film. It is considered a leading replacement for lead-based driers due to its lower toxicity and excellent performance.

Compared to zirconium, another common lead replacement, strontium is reported to offer better storage stability and a lower tendency for the paint to gel over time.

Induction Period: The initial phase where natural antioxidants in the resin are consumed and inhibitors from anti-skinning agents are overcome.

Initiation/Propagation: Metal driers catalyze the decomposition of pre-existing hydroperoxides (ROOH) in the alkyd resin's unsaturated fatty acid chains. This generates radicals (RO· and ROO·) that initiate the cross-linking process.

Cross-linking: The generated radicals react with the unsaturated sites on other alkyd polymer chains, leading to the formation of a cross-linked, three-dimensional polymer network, which constitutes the hard, dry paint film.

Driers are almost always used in combinations to achieve a balance between surface drying and through-drying, ensuring optimal film properties. Strontium exhibits significant synergistic effects when combined with other metal driers, particularly primary (active) driers like cobalt and other auxiliary driers like calcium.

A common lead-free drier package consists of a combination of cobalt, strontium, and calcium or cobalt, zirconium, and calcium.

Cobalt: The most active surface drier, it primarily catalyzes the initial oxygen uptake and hydroperoxide formation at the air-paint interface.

Strontium: As the through drier, it ensures the cross-linking reactions proceed deep into the film, preventing surface wrinkling.

Studies have demonstrated that Co/Sr and Fe/Sr combinations are highly effective. The highest quality cured films in one study were observed for Co/Sr and Fe/Sr drier combinations at a 1:1 concentration ratio, indicating a strong synergistic interaction.

Table 1: Comparison of Metal Drier Combinations in Alkyd Coatings
Drier CombinationPrimary Function of ComponentsKey AdvantagesReference
Cobalt / Strontium / CalciumCo: Surface Drier Sr: Through Drier Ca: Auxiliary, Wetting AgentExcellent through-drying, good storage stability, reduced gelling tendency, effective in adverse conditions. Considered a high-performance lead replacement.
Cobalt / Zirconium / CalciumCo: Surface Drier Zr: Through Drier Ca: Auxiliary, Wetting AgentWidely accepted lead replacement. Zirconium improves drying via coordination bonds. Good color and low yellowing.
Iron / StrontiumFe: Surface Drier (at baking temperatures) Sr: Through DrierEffective in high-solid alkyd coatings, accelerates film formation and increases hardness.

Investigation of Lubricant Additive Performance

To assess the performance of a potential lubricant additive like strontium 2-ethylhexanoate, standardized tribological tests are employed. These tests simulate the contact, friction, and wear conditions found in machinery.

A primary methodology is the four-ball test . In this procedure, three stationary steel balls are held in a cup, and a fourth ball is rotated against them under a specified load, speed, and temperature while immersed in the test lubricant. The wear scars that develop on the stationary balls are measured to quantify the anti-wear properties of the lubricant. The coefficient of friction is also monitored throughout the test.

Other common evaluation methodologies include:

Pin-on-Disk Test: A pin or ball is loaded against a rotating disk. This setup is versatile for studying friction and wear characteristics under various sliding conditions.

High-Frequency Reciprocating Rig (HFRR): This test is often used to evaluate the lubricity of diesel fuels but is also applied to lubricants. It involves a ball reciprocating against a flat disk at high frequency.

Block-on-Ring Test: A stationary block is pressed against a rotating ring, which is useful for evaluating extreme pressure (EP) and anti-wear properties under high loads.

Table 2: Common Tribological Evaluation Methodologies
Test MethodDescriptionKey Performance Metrics MeasuredReference
Four-Ball TestA rotating ball is pressed against three stationary balls in a lubricant bath.Wear Scar Diameter (WSD), Coefficient of Friction (COF), Weld Load.
Pin-on-DiskA stationary pin/ball slides against a rotating disk.Coefficient of Friction (COF), Wear Rate (of pin and/or disk).
High-Frequency Reciprocating Rig (HFRR)A ball reciprocates against a stationary disk under load.Wear Scar Diameter (WSD), Coefficient of Friction (COF).
Block-on-RingA stationary block is loaded against a rotating ring.Wear Volume, Frictional Torque, Extreme Pressure (EP) properties.

The proposed mechanisms by which strontium 2-ethylhexanoate could reduce friction and wear are based on the established behavior of similar metal-organic compounds in tribological contacts.

Formation of a Boundary Lubrication Film: Under the high pressure and temperature conditions at the asperity contacts between sliding surfaces, the additive can decompose and react with the metal surface (e.g., iron). This tribochemical reaction could form a protective, low-shear-strength film. This film, often called a tribofilm, acts as a sacrificial layer that prevents direct metal-to-metal contact, thereby reducing adhesion and wear. Studies on other metal carboxylates have shown that such films are composed of metal oxides, carboxylates, and complex organometallics.

Tribopolymerization: It has been observed that certain organic molecules can polymerize under tribological stress to form a protective carbonaceous film. The ethylhexanoate ligand, with its hydrocarbon structure, could potentially undergo such a reaction. The presence of the strontium metal center could catalyze this polymerization process at the points of contact. This mechanism involves the fragmentation of the additive molecule followed by recombination into a polymer-like film that reduces friction.

To investigate these proposed mechanisms, surface analysis techniques would be essential. X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) could be used to analyze the chemical composition of the tribofilm on the worn surfaces, identifying the presence of strontium, iron oxides, and carboxylate species. Raman spectroscopy would be a valuable tool for detecting the formation of any carbonaceous or polymeric films resulting from tribopolymerization.

Advanced Spectroscopic and Structural Characterization of Strontium;2 Ethylhexanoate and Derived Materials

Spectroscopic Analysis of Molecular Structure and Bonding

Spectroscopic methods are indispensable for probing the molecular structure and chemical bonding within the strontium;2-ethylhexanoate (B8288628) complex. These techniques provide insight into the coordination between the strontium metal center and the 2-ethylhexanoate ligands.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Vibrational Modes

FTIR spectroscopy is a powerful tool for understanding the coordination of the carboxylate group of the 2-ethylhexanoate ligand to the strontium ion. The key diagnostic spectral region involves the vibrational modes of the carboxylate group (COO⁻). In the free 2-ethylhexanoic acid, the carboxylic acid O-H stretch appears as a broad band around 3000 cm⁻¹, and the carbonyl (C=O) stretch is a sharp, intense peak typically found around 1710 cm⁻¹. researchgate.net

Upon formation of the strontium salt, the proton is lost, and the two oxygen atoms of the carboxylate group coordinate to the strontium ion. This results in the disappearance of the O-H band and the replacement of the C=O stretching band with two new distinct bands: the asymmetric carboxylate stretch (νₐsym(COO⁻)) and the symmetric carboxylate stretch (νₛym(COO⁻)). researchgate.net The positions of these bands, and particularly the separation between them (Δν = νₐsym - νₛym), provide information about the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging).

Analysis of precursor solutions used in spray-flame synthesis shows characteristic bands for metal 2-ethylhexanoates. researchgate.net The C-H stretching vibrations from the alkyl chains of the ligand are typically observed in the 2850-2970 cm⁻¹ region. In derived materials, such as metal oxides formed after calcination, FTIR is used to confirm the removal of organic ligands and to identify the characteristic metal-oxygen (M-O) vibrational modes at lower wavenumbers (typically below 600 cm⁻¹). jetir.orgresearchgate.net

Table 1: Typical FTIR Vibrational Modes for 2-Ethylhexanoic Acid and its Metal Salts.
Vibrational ModeTypical Wavenumber (cm⁻¹) in Free AcidTypical Wavenumber (cm⁻¹) in Strontium SaltAssignment
ν(O-H)~3000 (broad)AbsentCarboxylic acid O-H stretch
ν(C-H)2850-29702850-2970Alkyl chain C-H asymmetric and symmetric stretching
ν(C=O)~1710AbsentCarboxylic acid C=O stretch
νₐsym(COO⁻)-1520-1580Asymmetric carboxylate stretch
νₛym(COO⁻)-1400-1450Symmetric carboxylate stretch
ν(Sr-O)-< 600Strontium-Oxygen lattice vibrations in derived oxides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the atomic-level structure of the 2-ethylhexanoate ligand in solution. While direct NMR data for strontium;2-ethylhexanoate is not widely published, the expected ¹H and ¹³C NMR spectra can be accurately inferred from data for 2-ethylhexanoic acid and its other salts, such as sodium 2-ethylhexanoate. chemicalbook.comspectrabase.com Since Sr²⁺ is a diamagnetic ion, it does not cause significant paramagnetic shifting or broadening of the ligand's NMR signals.

In the ¹H NMR spectrum of 2-ethylhexanoic acid, the acidic proton of the carboxyl group is typically observed as a broad singlet far downfield (>10 ppm), which disappears upon salt formation. The proton on the alpha-carbon (the chiral center) appears as a multiplet around 2.2-2.4 ppm. nih.gov The remaining protons of the butyl and ethyl chains appear as overlapping multiplets between approximately 0.8 and 1.7 ppm. nih.gov Upon deprotonation to form the 2-ethylhexanoate anion, the alpha-carbon proton experiences a slight upfield shift due to the increased electron density.

The ¹³C NMR spectrum is also highly informative. The carboxyl carbon is the most deshielded, appearing around 180 ppm in the acid and shifting slightly upon salt formation. nih.gov The alpha-carbon is typically found near 45-50 ppm, with the remaining alkyl carbons resonating between 10 and 40 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the 2-Ethylhexanoate Ligand.
AtomPositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
CarboxylC1-~180-185
Alpha-CarbonC2~2.2~45-50
Ethyl GroupCH₂~1.5-1.7~25-30
Ethyl GroupCH₃~0.9~10-15
Butyl GroupCH₂~1.2-1.6~20-40
Butyl GroupCH₃~0.9~10-15

Characterization of Thin Film and Powder Morphology and Crystallinity

When this compound is used as a precursor for materials synthesis, it is typically dissolved, applied to a substrate (e.g., by spin-coating), and then thermally treated to decompose the organic ligand and form an inorganic material, such as strontium oxide (SrO) or a complex oxide like strontium titanate (SrTiO₃). The characterization of these resulting materials is critical.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameters

XRD is the primary technique for identifying the crystalline phases present in a material after thermal processing. As-deposited films made from this compound are typically amorphous. Upon annealing at temperatures of 500 °C or higher, the precursor decomposes, and crystalline phases begin to form. cambridge.orgcambridge.org

For example, in the synthesis of strontium titanate (SrTiO₃) films on platinized silicon substrates, XRD patterns are used to confirm the formation of the desired perovskite crystal structure. nih.gov The diffraction peaks are matched with standard patterns from databases (e.g., JCPDS) to verify the phase purity. The sharpness and intensity of the peaks provide qualitative information about the degree of crystallinity.

Furthermore, detailed analysis of the XRD data, often through Rietveld refinement, can be used to precisely calculate the lattice parameters of the unit cell. nih.govtandfonline.comdtu.dk This is important for determining effects like lattice strain, which can be induced by the substrate or by the incorporation of dopants, and which significantly influences the material's properties. mit.edu

Table 3: Example XRD Data for a Derived Strontium Material (Cubic SrTiO₃).
Miller Indices (hkl)Approximate 2θ Angle (Cu Kα)Phase Information
(100)22.8°Confirms formation of the cubic perovskite phase of SrTiO₃. Peak positions can be used to calculate the lattice parameter (a ≈ 3.905 Å).
(110)32.4°
(111)40.0°
(200)46.5°

Field Emission-Scanning Electron Microscopy (FE-SEM) for Surface Morphology and Grain Size Analysis

FE-SEM is used to visualize the surface topography and microstructure of the derived films and powders at high magnification. After the decomposition of the this compound precursor and subsequent annealing, the resulting inorganic film develops a distinct morphology.

FE-SEM images of strontium titanate films often reveal a structure composed of closely-packed, rounded, or columnar grains. nih.gov The size and uniformity of these grains are highly dependent on the annealing temperature, time, and atmosphere. Cross-sectional FE-SEM images can be used to measure the film's thickness and to observe the grain structure through the depth of the film, providing insight into the growth mechanism. nih.gov For powders synthesized using a similar precursor, FE-SEM shows the size, shape, and degree of agglomeration of the particles. researchgate.net

Atomic Force Microscopy (AFM) for Surface Roughness and Microstructure

AFM provides a three-dimensional profile of the film's surface with nanoscale resolution, enabling quantitative analysis of its roughness and texture. e3s-conferences.org For thin films derived from this compound, the surface is typically very smooth in the as-deposited, amorphous state. Upon annealing and crystallization, the surface roughness generally increases as distinct grains form and grow. researchgate.net

AFM analysis yields several key roughness parameters, most commonly the root mean square roughness (Rq or RMS) and the average roughness (Ra). e3s-conferences.org These values are critical for applications where a smooth surface is required, such as in electronic devices or optical coatings. For example, an as-deposited amorphous oxide film might have an RMS roughness of less than 1 nm, which could increase to several nanometers after crystallization. researchgate.net The AFM images also provide a visual representation of the grain boundaries and surface topography that complements the 2D images obtained by FE-SEM.

Table 4: Typical AFM Surface Roughness Data for Thin Films Derived from Metal-Organic Precursors.
Film StateTypical Ra (Average Roughness)Typical Rq (RMS Roughness)Morphological Description
As-deposited (Amorphous)< 1.0 nm< 1.5 nmVery smooth, nearly featureless surface.
Annealed (Crystalline)1.5 - 10 nm2.0 - 15 nmDefined granular structure with visible grain boundaries. Roughness increases with grain size.

Compositional Analysis of Derived Materials

Materials science relies on precise characterization to establish a clear link between a material's composition, its structure, and its ultimate performance. For materials synthesized using this compound as a precursor, determining the exact elemental makeup is a critical first step. This analysis confirms the successful incorporation of strontium and quantifies its concentration relative to other constituent elements, which is essential for quality control and for understanding the material's properties.

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a powerful and widely used analytical technique for determining the elemental composition of materials with high precision and accuracy. researchgate.netdrawellanalytical.com It is particularly well-suited for quantifying the concentration of strontium and other metallic elements in materials derived from organometallic precursors like this compound.

The fundamental principle of ICP-OES involves introducing a sample, typically in a liquid form after acid digestion, into a high-temperature argon plasma source (around 6,000–10,000 K). spectro.comresearchgate.net The intense heat of the plasma atomizes the sample and excites the atoms and ions of the elements present to higher electronic energy levels. thermofisher.com As these excited atoms and ions relax to their ground state, they emit light at characteristic wavelengths, creating a unique emission spectrum for each element. thermofisher.com A spectrometer separates these wavelengths, and a detector measures the intensity of the emitted light, which is directly proportional to the concentration of the element in the sample. spectro.com

In the context of materials derived from this compound, ICP-OES is employed to verify the final strontium content. For instance, in the synthesis of strontium-doped functional oxides, the precursor is mixed with other metal precursors and subjected to thermal processing. ICP-OES analysis of the final product can confirm if the strontium has been incorporated into the material at the intended stoichiometric ratio. The technique's robustness allows it to handle complex sample matrices and provide accurate measurements over a wide range of concentrations, from trace levels to major components. drawellanalytical.comspectro.com

Below is a representative data table illustrating the results of an ICP-OES analysis for a hypothetical strontium-containing thin film synthesized using this compound. The analysis confirms the elemental composition and the successful incorporation of strontium.

ElementWavelength (nm)Measured Concentration (μg/g)
Strontium (Sr)407.771115,200
Titanium (Ti)334.941480,500
Oxygen (O)Determined by difference404,300

This interactive table showcases typical data obtained from an ICP-OES analysis. The specific wavelengths are common analytical lines for the respective elements. researchgate.net

Probing Optical Properties of Derived Materials

The optical properties of materials derived from this compound, particularly when fabricated as thin films, are crucial for their application in electronic and optoelectronic devices. These properties dictate how the material interacts with light, influencing its transparency, color, and efficiency in absorbing or transmitting photons. Techniques like transmission spectroscopy provide a non-destructive means to probe these fundamental characteristics.

Transmission Spectroscopy for Optical Constants (Refractive Index, Extinction Coefficient)

Transmission spectroscopy is a fundamental optical characterization technique used to determine the optical constants of a thin film, namely the refractive index (n) and the extinction coefficient (k). researchgate.netresearchgate.net The measurement involves passing a beam of light through the material and measuring the intensity of the light that is transmitted over a range of wavelengths. researchgate.net

Refractive Index (n): This dimensionless number describes how fast light propagates through the material. It is the ratio of the speed of light in a vacuum to the speed of light in the material.

Extinction Coefficient (k): This value quantifies the amount of light absorbed by the material at a specific wavelength. s4science.at A higher k value indicates stronger absorption.

The table below presents hypothetical optical constants for a material derived from a strontium precursor, demonstrating their typical dependence on the wavelength of light.

Wavelength (nm)Refractive Index (n)Extinction Coefficient (k)
4002.090.015
5002.010.004
6001.990.001
7001.98< 0.001

This interactive table illustrates how the refractive index and extinction coefficient of a thin film typically vary with wavelength. The extinction coefficient is often negligible in the transparent region of the material.

Determination of Optical Band Gaps

The optical band gap (Eg) is a critical property of a semiconductor material, representing the minimum energy required to excite an electron from the valence band to the conduction band. thermofisher.com This parameter determines the portion of the electromagnetic spectrum the material can absorb and is fundamental to its application in devices like solar cells and photodetectors.

The optical band gap can be determined from data obtained through transmission and reflectance spectroscopy. The absorption coefficient (α) is first calculated from the transmission data. The relationship between the absorption coefficient and the incident photon energy (hν) near the band edge is described by the Tauc equation:

(αhν)n = A(hν - Eg)

Here, 'A' is a constant, and the exponent 'n' depends on the nature of the electronic transition. For direct allowed transitions, n = 2, while for indirect allowed transitions, n = 1/2. researchgate.net

A "Tauc plot" is constructed by plotting (αhν)n on the y-axis versus photon energy (hν) on the x-axis. researchgate.net The linear portion of this plot is extrapolated to the x-axis, and the intercept point gives the value of the optical band gap (Eg). thermofisher.com Studies have shown that processing conditions, such as annealing temperature, can influence the crystal structure and, consequently, the optical band gap of materials derived from strontium precursors. researchgate.net

The following table shows representative data on how the optical band gap of a Ba0.15Sr0.85TiO3 thin film can be tuned by changing the post-deposition annealing temperature. researchgate.net

Annealing Temperature (°C)Optical Band Gap (eV)
6003.55
6503.32
7003.10

This interactive table demonstrates the tunability of the band gap with thermal processing, a common strategy in materials engineering. researchgate.net

Surface and Interfacial Characterization in Performance Additive Studies

When this compound is used as a performance additive, its function is often dictated by its behavior at the surface of a material or at the interface between two materials. It may act as a surface modifier, adhesion promoter, or corrosion inhibitor. Understanding the chemical composition and bonding at the outermost atomic layers is therefore essential to elucidating its mechanism of action.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive analytical technique for investigating the elemental composition and chemical state of the top 1-10 nanometers of a material's surface. eag.comcarleton.edu This makes it an invaluable tool for studying surfaces treated with additives like this compound. spectroscopyeurope.com

The technique works by irradiating a sample surface with a beam of monochromatic X-rays in an ultra-high vacuum environment. carleton.edu The X-ray photons have sufficient energy to eject core-level electrons from the atoms on the surface. brighton-science.com A detector measures the kinetic energy of these emitted photoelectrons. The binding energy of each electron can then be calculated, which is unique to each element. brighton-science.com

Crucially, small shifts in the binding energy (known as chemical shifts) provide detailed information about the oxidation state and local bonding environment of the element. brighton-science.comnasa.gov In the context of performance additive studies, XPS can be used to:

Confirm Surface Presence: Verify that strontium from the additive is present on the material's surface.

Identify Chemical State: Determine the chemical form of the strontium on the surface (e.g., whether it has decomposed to form strontium oxide or strontium carbonate, or if it remains in an organometallic state). researchgate.net

Quantify Surface Coverage: Measure the atomic concentration of strontium and other elements on the surface.

Depth Profiling: When combined with an ion beam to etch away the surface, XPS can be used to analyze the composition as a function of depth, revealing the thickness of the additive layer or its penetration into the substrate. thermofisher.com

This information is vital for correlating the surface chemistry with changes in material properties such as wetting, adhesion, or corrosion resistance. spectroscopyeurope.comresearchgate.net

The following table provides representative binding energies for the Strontium 3d core level, illustrating how XPS can distinguish between different chemical states.

Chemical CompoundSr 3d5/2 Binding Energy (eV)
Strontium Metal (Sr)~132.5
Strontium Oxide (SrO)~133.2
Strontium Carbonate (SrCO3)~134.0

This interactive table shows typical binding energy values. The precise values can vary slightly depending on the specific material matrix and instrument calibration.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Interface Analysis

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique capable of providing detailed elemental and molecular information from the outermost monolayers of a material. This technique is particularly well-suited for the characterization of interfaces in materials derived from this compound, where understanding the chemical composition and spatial distribution of species at the boundary between different layers or phases is critical to material performance.

In ToF-SIMS, a pulsed primary ion beam is used to bombard the sample surface, causing the emission of secondary ions. These secondary ions are then accelerated into a "flight tube," and their mass-to-charge ratio is determined by measuring their time-of-flight to a detector. Lighter ions travel faster and reach the detector sooner than heavier ions. This parallel detection of all secondary ions allows for a comprehensive analysis of the surface with high mass resolution and sensitivity, often in the parts-per-million range for most elements.

The analysis can be performed in several modes:

Surface Spectroscopy: Provides a detailed mass spectrum of the elements and molecules present on the surface, offering insights into the chemical composition of the interface.

Surface Imaging: By rastering the primary ion beam across the sample, chemical maps of the distribution of specific ions can be generated with sub-micron lateral resolution.

Depth Profiling: A second, higher-current ion beam is used to gradually sputter away the material, allowing for the analysis of the composition as a function of depth and the characterization of buried interfaces.

Detailed Research Findings

While specific ToF-SIMS studies on this compound interfaces are not widely published, the technique has been extensively applied to investigate strontium-containing materials and metal carboxylate systems, providing a strong basis for its utility in this context.

For instance, ToF-SIMS has been successfully employed to study the distribution of strontium in biomaterials. In studies of strontium-releasing bone cements, ToF-SIMS imaging has visualized the enrichment of strontium at the biomaterial-tissue interface and its transport into the surrounding bone tissue. Similarly, in the characterization of strontium-substituted calcium phosphate coatings, ToF-SIMS has confirmed the homogeneous distribution of strontium across the coating surface.

The analysis of metal oxides and other inorganic compounds by ToF-SIMS has demonstrated the ability to identify various metal-oxygen cluster ions (MₓOᵧ⁺/⁻), which can be indicative of the metal's oxidation state and the local chemical environment. In the context of materials derived from this compound, this capability would be invaluable for investigating the chemical state of strontium at an interface, for example, in a strontium-containing oxide layer on a metal substrate.

Furthermore, ToF-SIMS is adept at identifying molecular fragments, which can provide information about the organic components of a material. For a material derived from this compound, one would expect to detect characteristic fragments of the 2-ethylhexanoate ligand, in addition to elemental strontium ions.

Hypothetical ToF-SIMS Data for a this compound-Derived Interface

To illustrate the potential of ToF-SIMS in the analysis of interfaces involving this compound, consider a hypothetical scenario where a thin film derived from this compound is deposited on a silicon substrate.

Table 1: Prominent Positive Secondary Ions Detected at the Interface

Mass-to-Charge Ratio (m/z)Ion IdentitySignificance
88⁸⁸Sr⁺Indicates the presence of strontium at the interface.
104⁸⁸SrO⁺Suggests the formation of strontium oxide at the interface.
143C₈H₁₅O₂⁺A characteristic fragment of the 2-ethylhexanoate ligand.
231⁸⁸Sr(C₈H₁₅O₂)⁺Represents the strontium complex with the 2-ethylhexanoate ligand.
28Si⁺Signal from the underlying silicon substrate.

Table 2: Negative Secondary Ion Fragments from the 2-Ethylhexanoate Ligand

Mass-to-Charge Ratio (m/z)Ion IdentitySignificance
143C₈H₁₅O₂⁻The deprotonated 2-ethylhexanoate molecule.
45COOH⁻Carboxylate headgroup fragment.
25C₂H⁻A common hydrocarbon fragment.

ToF-SIMS imaging would provide a visual representation of the distribution of these ions across the interface. For example, a chemical map could reveal the segregation of strontium to specific regions or the presence of organic residues at the boundary between the film and the substrate. Depth profiling would further elucidate the compositional changes from the surface of the film, through the interface, and into the silicon substrate.

Theoretical and Computational Investigations of Strontium;2 Ethylhexanoate Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and reactivity. unibo.it For strontium;2-ethylhexanoate (B8288628), DFT can elucidate the nature of the bonding between the strontium ion and the carboxylate ligands, as well as the compound's potential roles in chemical transformations.

The interaction between a strontium (Sr²⁺) cation and two 2-ethylhexanoate anions is predominantly ionic. However, DFT calculations on analogous systems, such as calcium and sodium ions with long-chain carboxylates, reveal that charge transfer from the carboxylate groups to the metal ion introduces a degree of covalent character. nih.gov This charge transfer is crucial for stabilizing the resulting complex.

DFT calculations are employed to perform geometry optimizations, which locate the lowest energy (most stable) three-dimensional arrangements of the atoms. For strontium;2-ethylhexanoate, this involves determining the precise Sr-O bond lengths and the coordination geometry around the strontium center. The 2-ethylhexanoate ligand can coordinate to the strontium ion in several ways, including monodentate, bidentate chelating, and bidentate bridging conformations. The relative stability of these conformations can be determined by comparing their DFT-calculated energies.

In multimeric or aggregated structures, which are common for metal carboxylates in nonpolar media, DFT can be used to calculate the binding energies between individual this compound units. These calculations help to understand the thermodynamic driving forces behind cluster formation. The energetics are influenced by a balance between the stabilizing charge transfer from the carboxylate to the strontium ion and the destabilizing repulsion between the negatively charged carboxylate ligands. nih.gov

Table 1: Representative Interatomic Distances and Coordination Modes for Strontium Carboxylates Predicted by DFT Note: This table is illustrative, based on typical values for strontium carboxylates found in experimental and computational studies. Precise values for this compound would require specific DFT calculations.

ParameterCoordination ModeTypical Calculated Value (Å)Reference for Analogy
Sr-O Bond LengthBidentate Chelating2.55 - 2.70 researchgate.net
Sr-O Bond LengthBidentate Bridging2.60 - 2.80 researchgate.net
C-O Bond LengthCoordinated COO⁻1.26 - 1.27 researchgate.net
O---O distance in COO⁻Bidentate Chelating2.20 - 2.25 nih.gov

This compound, like other metal carboxylates, functions as a catalyst, notably as a "drier" in paints and coatings. It accelerates the oxidative cross-linking of unsaturated oils (alkyd resins). While the detailed mechanism is complex, it is understood to involve the catalytic decomposition of hydroperoxides formed by the initial oxidation of the oil.

DFT is a powerful tool for mapping out the reaction pathways of such catalytic cycles. rsc.orgrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for the reaction can be constructed. mdpi.com For the catalytic action of this compound, DFT could be used to investigate key steps:

Formation of a Strontium-Hydroperoxide Complex: Calculation of the binding energy and structure of a complex between the strontium compound and an alkyl hydroperoxide (R-OOH).

Homolytic Cleavage: Determination of the activation energy barrier for the cleavage of the O-O bond in the coordinated hydroperoxide. This is a critical step that generates the free radicals (RO• and •OH) necessary to propagate the cross-linking reactions. DFT calculations can elucidate how the strontium ion lowers this energy barrier compared to the uncatalyzed reaction.

Regeneration of the Catalyst: Modeling the subsequent steps where the catalyst is regenerated, allowing it to participate in further hydroperoxide decomposition.

By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be identified. mdpi.com Such studies provide a molecular-level understanding of how the catalyst's electronic structure influences its activity and selectivity. purdue.edu

Molecular Dynamics Simulations for Solution Behavior and Aggregation

While DFT is excellent for studying the electronic structure of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems (hundreds to thousands of molecules) over time. nih.gov MD simulations are particularly suited for investigating the behavior of this compound in solution, where solvent interactions and aggregation are dominant phenomena. researchgate.net

In nonpolar organic solvents, which are typical in paint and coating formulations, metal carboxylates like this compound are known to form aggregates or "reverse micelles." In these structures, the polar strontium-carboxylate "heads" cluster together in a core, while the nonpolar 2-ethylhexanoate "tails" extend outwards into the solvent.

An MD simulation of this system would involve:

Defining a simulation box containing multiple this compound molecules and solvent molecules (e.g., hexane (B92381) or mineral spirits).

Using a force field, which is a set of parameters describing the potential energy of the system, to calculate the forces between all atoms.

Solving Newton's equations of motion to simulate the movement of each atom over time.

From the simulation trajectory, various properties can be analyzed to understand the aggregation behavior:

Cluster Analysis: Tracking the formation and size distribution of aggregates over time.

Radial Distribution Functions (RDFs): Calculating the probability of finding another atom at a certain distance from a reference atom. For example, the Sr-Sr RDF would reveal the typical separation between strontium ions within an aggregate, providing insight into the structure of the micellar core. mdpi.com

Solvent Structuring: Examining how solvent molecules arrange themselves around the aggregates. Studies on similar systems show that long-chain alkane solvents can align parallel to the ligands and even form bridges between aggregates, influencing their stability and the viscosity of the solution. elsevierpure.com

Table 2: Typical Parameters for an MD Simulation of this compound in a Nonpolar Solvent Note: This table presents a representative set of parameters for setting up such a simulation.

ParameterValue/TypePurpose
Force FieldOPLS-AA, CHARMM, or similarDefines the inter- and intramolecular potentials for all atoms.
SolventHexane, Decane, or representative alkaneSimulates the nonpolar environment found in paint and ink formulations.
System Size~50-100 solute molecules, ~5000+ solventLarge enough to observe aggregation phenomena.
EnsembleNPT (constant Number, Pressure, Temp.)Simulates realistic laboratory conditions.
Temperature298 K (or relevant process temperature)Controls the kinetic energy of the system.
Pressure1 atmMaintains constant pressure.
Simulation Time100 - 1000 nsSufficient time to allow for molecular diffusion and aggregate formation.
Time Step1 - 2 fsThe interval for integrating the equations of motion.

Quantum Chemical Approaches to Spectroscopic Interpretation

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key experimental technique for characterizing the structure of chemical compounds. However, assigning the observed absorption bands to specific molecular vibrations can be challenging. Quantum chemical calculations, most commonly based on DFT, are indispensable for the accurate interpretation of these spectra. unibo.itnsf.gov

The process involves:

Geometry Optimization: A DFT calculation is first performed to find the minimum energy structure of the molecule.

Frequency Calculation: A second calculation is performed on the optimized geometry to compute the vibrational frequencies and their corresponding IR intensities and Raman activities. This is typically done within the harmonic approximation.

For this compound, this computational approach can:

Assign Vibrational Modes: Provide a definitive assignment for the bands in the experimental IR spectrum. For example, it can distinguish between the symmetric and asymmetric stretching modes of the carboxylate (COO⁻) group. The frequency separation between these two modes is highly sensitive to the coordination environment of the carboxylate group (monodentate, bidentate, bridging), making the combination of experimental and computed spectra a powerful structural probe.

Predict Spectral Shifts: Show how coordination to the strontium ion affects the vibrational frequencies of the 2-ethylhexanoate ligand compared to the free acid or its simple sodium salt.

Simulate the Full Spectrum: Generate a theoretical spectrum that can be directly compared with the experimental one, aiding in the confirmation of the compound's identity and purity. nih.govbrehm-research.de

Table 3: Correlation of Key Vibrational Modes of this compound and Their Computationally Predicted IR Wavenumbers Note: The wavenumber ranges are based on typical experimental values for metal carboxylates. DFT calculations provide precise frequencies for a given structure.

Vibrational ModeTypical Experimental Wavenumber Range (cm⁻¹)Information Gained from DFT Calculation
C-H Stretching (Alkyl)2850 - 2970Confirms the presence of the aliphatic chain; differentiates between CH₂, and CH₃ groups.
Asymmetric Carboxylate Stretch (νₐₛ(COO⁻))1540 - 1650Precise frequency is highly dependent on the Sr-O coordination geometry and strength.
Symmetric Carboxylate Stretch (νₛ(COO⁻))1400 - 1450The separation (Δν = νₐₛ - νₛ) helps determine the carboxylate binding mode (chelating, bridging, etc.).
C-H Bending (Alkyl)1375 - 1465Provides fingerprint information for the alkyl structure.
Sr-O Stretching< 400Directly probes the strontium-ligand bond, though often difficult to observe experimentally.

Future Research Directions and Emerging Applications of Strontium;2 Ethylhexanoate

Development of Novel Synthesis Routes for Enhanced Purity and Scalability

The advancement of applications for strontium;2-ethylhexanoate (B8288628) heavily relies on the ability to produce it with high purity and on a large scale. Current research is focused on moving beyond conventional synthesis methods to more efficient and sustainable routes.

Conventional synthesis of strontium;2-ethylhexanoate typically involves several established chemical principles, including direct reactions, ligand-exchange, and metathesis reactions. Direct reaction methods often utilize the interaction of a strontium-containing precursor, such as strontium oxide or strontium hydroxide (B78521), with 2-ethylhexanoic acid. Another approach is the reaction of powdered strontium metal directly with 2-ethylhexanoic acid, which is driven by the high reactivity of the metal and the evolution of hydrogen gas. Ligand-exchange reactions are also common, where strontium acetate (B1210297) is reacted with an excess of 2-ethylhexanoic acid. The equilibrium of this reaction is shifted towards the product by removing the acetic acid byproduct through distillation. Metathesis reactions using strontium halides, like strontium chloride, are also employed.

Future research is aimed at developing novel synthesis routes that offer enhanced purity and scalability. These new methods are expected to provide better control over the final product's properties and reduce the environmental impact of its production.

Key Research Objectives for Novel Synthesis Routes:

Research Objective Description Potential Impact
Enhanced Purity Development of synthesis methods that minimize byproducts and contaminants, leading to a higher purity final product. Improved performance in sensitive applications such as electronics and catalysis.
Increased Scalability Designing processes that can be efficiently scaled up for industrial-level production without compromising product quality. Wider availability and reduced cost for various applications.
Sustainable Processes Utilizing greener solvents, reducing energy consumption, and minimizing waste generation during synthesis. Reduced environmental footprint of this compound production.

| Control of Material Properties | Tailoring the synthesis conditions to control the morphology and properties of the resulting compound for specific applications. | Optimization of the material for use in advanced technologies. |

Exploration of this compound in Emerging Energy Technologies

The unique properties of this compound make it a compound of interest for various emerging energy technologies. Its solubility in organic solvents is a key advantage for its use in solution-processed applications, particularly in the field of solar energy. americanelements.com

One of the most promising areas of research is the use of strontium compounds in perovskite solar cells. Studies have shown that the addition of strontium iodide to the precursor solution of hybrid quadruple cation perovskites can significantly increase the open-circuit voltage (Voc) of the solar cells. perovskite-info.com This improvement is attributed to a reduction in non-radiative recombination at the interface between the perovskite and the electron-transporting layer. perovskite-info.com While these studies have not exclusively used this compound as the strontium source, its solubility characteristics make it a viable candidate for inclusion in the precursor solutions for fabricating these next-generation solar cells.

Another potential application is in dye-sensitized solar cells (DSSCs). Research has demonstrated that photoanodes made from strontium titanate (SrTiO₃) nanocomposites can enhance the performance of DSSCs. aalto.fi this compound serves as a precursor for synthesizing strontium-containing materials like SrTiO₃, highlighting its indirect but crucial role in the advancement of these energy technologies.

Potential Roles of this compound in Energy Technologies:

Energy Technology Potential Role of this compound Research Focus
Perovskite Solar Cells As a soluble strontium source in precursor solutions to modify the perovskite layer. Investigating its effect on reducing defects and improving charge transport.
Dye-Sensitized Solar Cells As a precursor for the synthesis of strontium titanate (SrTiO₃) photoanode materials. Optimizing the properties of SrTiO₃ to enhance light harvesting and electron transfer.

| Energy Storage | As a precursor for creating strontium-containing materials for thermal energy storage. | Developing materials with high energy density and stability for long-duration energy storage. |

Advanced Catalytic Systems for Sustainable Chemical Processes

This compound has demonstrated significant potential as a catalyst in various chemical processes, particularly in the realm of sustainable chemistry. Its catalytic activity is being explored for polymerization reactions and oxidation processes.

A key application of strontium-based catalysts is in the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone. This process is vital for producing biodegradable polymers like polylactic acid (PLA). Strontium complexes have been shown to be effective pre-catalysts for ROP, proceeding through a coordination-insertion mechanism.

Furthermore, this compound functions as a "through drier" or siccative in paints and coatings. In this role, it acts as a catalyst for the oxidative cross-linking of unsaturated fatty acids in the resin, ensuring uniform curing throughout the coating film. This catalytic oxidation prevents surface wrinkling and leads to a hard, durable finish.

Future research in this area is focused on developing more advanced catalytic systems based on this compound for a wider range of sustainable chemical processes.

Research Directions in Advanced Catalysis:

Catalytic Process Role of this compound Future Research Focus
Ring-Opening Polymerization Pre-catalyst for the synthesis of biodegradable polymers. Designing more active and selective catalysts for controlled polymerization.
Oxidation Reactions Catalyst for the oxidative drying of coatings. Exploring its use in other selective oxidation reactions for green chemistry.

| Sustainable Synthesis | Catalyst for various organic transformations. | Developing novel catalytic systems for waste reduction and energy efficiency in chemical synthesis. |

Integration into Multifunctional Material Architectures

The ability of this compound to serve as a precursor for various inorganic materials opens up possibilities for its integration into multifunctional material architectures. By carefully controlling its decomposition, it can be used to create thin films, nanoparticles, and composite materials with tailored properties.

This compound is a key component in Metal-Organic Decomposition (MOD) and Chemical Solution Deposition (CSD) techniques for fabricating strontium-containing thin films. A significant application is the synthesis of strontium titanate (SrTiO₃) and barium strontium titanate (Ba₀.₅Sr₀.₅TiO₃) thin films, which are of great interest in the electronics industry due to their ferroelectric properties.

The compound is also utilized in the preparation of amorphous quaternary oxides, such as Ba-Sr-Co-Fe oxides, which have applications in catalysis. The 2-ethylhexanoate ligand facilitates a controlled decomposition process, which is crucial for achieving the desired morphology and properties of the final material.

Future research will likely focus on the precise control of the conversion of this compound into functional inorganic components within a larger material architecture, leading to the development of smart materials and devices.

Examples of Integration into Multifunctional Materials:

Material Architecture Function of this compound-Derived Component Potential Application
Ferroelectric Thin Films Provides the strontium source for strontium titanate and barium strontium titanate. Non-volatile memory, capacitors, and sensors.
Catalytic Coatings Forms catalytically active oxide phases on a substrate. Self-cleaning surfaces and integrated catalytic reactors.

| Polymer-Ceramic Composites | In-situ generation of strontium-based ceramic fillers within a polymer matrix. | Materials with enhanced mechanical, thermal, and dielectric properties. |

Synergistic Research Across Interdisciplinary Fields

The diverse properties and applications of this compound position it at the intersection of several scientific disciplines, including chemistry, materials science, and biomedical engineering. Synergistic research across these fields is expected to unlock new and innovative applications for this compound and its derivatives.

In the biomedical field, strontium is known to promote bone regeneration. While research has largely focused on other strontium salts, the development of strontium-containing biomaterials is a rapidly growing area. nih.gov The organic solubility of this compound could offer advantages in the fabrication of polymer-based scaffolds and coatings for orthopedic implants.

In catalysis, there is growing interest in heterodinuclear catalytic systems where the synergy between two different metal centers leads to enhanced reactivity and selectivity. Research into catalysts combining strontium with other metals could lead to novel and highly efficient catalytic processes.

The study of hybrid organic-inorganic materials is another area where interdisciplinary collaboration is crucial. advancedsciencenews.comfrontiersin.orgnih.gov this compound can serve as a molecular precursor that bridges the gap between organic and inorganic components, enabling the creation of new materials with unique combinations of properties.

Areas for Interdisciplinary Research:

Interdisciplinary Field Potential Role of this compound Research Goal
Biomaterials Science As a precursor for strontium-releasing coatings and composites. Developing advanced materials for bone tissue engineering and orthopedic implants.
Catalysis and Computational Chemistry As a component in bimetallic catalysts. Designing highly active and selective catalysts for challenging chemical transformations.

| Hybrid Materials Engineering | As a building block for creating integrated organic-inorganic systems. | Fabricating novel materials with tailored optical, electronic, and mechanical properties. |

Q & A

Q. What are the critical physicochemical properties of strontium 2-ethylhexanoate that influence experimental design?

Strontium 2-ethylhexanoate (CAS 2457-02-5) is a viscous liquid with a molecular weight of 374.04 g/mol, typically stored as a ~40% solution in 2-ethylhexanoic acid. Its viscosity necessitates precise dispensing methods (e.g., syringes or calibrated pipettes) to ensure accurate molarity in reactions. The compound’s solubility in organic solvents (e.g., ethyl acetate, mineral spirits) should be validated empirically, as solvent choice impacts catalytic activity and reaction kinetics .

Q. What synthesis methods are used to produce strontium 2-ethylhexanoate, and how can purity be optimized?

Synthesis typically involves reacting strontium chloride hexahydrate with 2-ethylhexanoic acid under controlled pH and temperature. Critical parameters include stoichiometric ratios (to avoid residual acid or metal salts) and post-reaction purification via solvent extraction or precipitation. Induction time (e.g., 45 minutes at controlled agitation) and washing with solvents like isopropanol can improve crystal yield and purity, as demonstrated in analogous carboxylate salt syntheses .

Q. What safety protocols are recommended for handling strontium 2-ethylhexanoate?

While direct toxicological data for this compound is limited, analogous metal carboxylates (e.g., lead 2-ethylhexanoate) suggest precautions: use fume hoods for volatile organic acids, wear nitrile gloves, and avoid skin contact. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Chronic exposure studies for strontium compounds recommend monitoring bone and kidney health in long-term research settings .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve the coordination structure of strontium in 2-ethylhexanoate complexes?

Fourier-transform infrared spectroscopy (FTIR) can identify carboxylate bonding modes (monodentate vs. bidentate) by analyzing asymmetric (νₐsCOO⁻) and symmetric (νₛCOO⁻) stretches. Extended X-ray absorption fine structure (EXAFS) provides insights into Sr–O bond lengths and coordination numbers. Pairing these with thermogravimetric analysis (TGA) clarifies thermal stability and decomposition pathways, critical for catalytic applications .

Q. What strategies mitigate discrepancies in reported solubility data for strontium 2-ethylhexanoate?

Contradictions often arise from solvent purity, temperature gradients, or hydration states. Standardized protocols (e.g., dynamic light scattering for colloidal stability, Karl Fischer titration for water content) and cross-validation with gravimetric analysis (post-evaporation residue weighing) improve reproducibility. Solubility parameters (Hildebrand or Hansen) should be calculated to guide solvent selection .

Q. How does solvent polarity influence the catalytic efficiency of strontium 2-ethylhexanoate in polymerization?

Nonpolar solvents (e.g., mineral spirits) enhance the compound’s stability as a catalyst precursor by reducing hydrolysis. In contrast, polar aprotic solvents (e.g., dimethylformamide) may increase reaction rates but risk ligand dissociation. Kinetic studies using differential scanning calorimetry (DSC) or in situ NMR can quantify solvent effects on initiation and propagation steps, as observed in stannous 2-ethylhexanoate systems .

Q. What multi-method approaches validate the environmental impact of strontium 2-ethylhexanoate in biodegradation studies?

Combine microbial toxicity assays (e.g., Vibrio fischeri luminescence inhibition) with high-performance liquid chromatography (HPLC) to track degradation byproducts. Isotopic tracing (e.g., strontium-88) paired with soil column experiments quantifies leaching potential. Machine learning models, trained on analogous carboxylate data, can predict long-term ecological risks .

Methodological Notes

  • Data Validation : Cross-reference analytical results with structural analogs (e.g., calcium 2-ethylhexanoate) when primary literature gaps exist.
  • Experimental Design : Use factorial designs to isolate variables (e.g., temperature, solvent ratio) in synthesis optimization .
  • Safety Compliance : Follow CLP/GHS guidelines for metal carboxylates, including hazard labeling and emergency response plans .

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